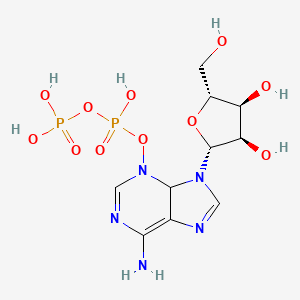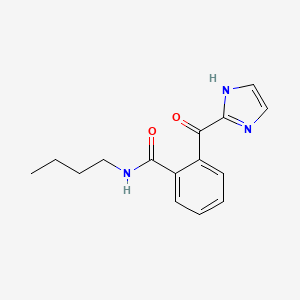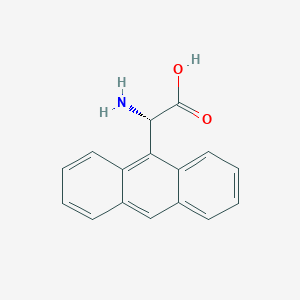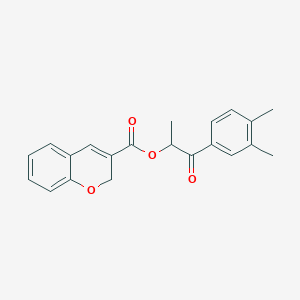
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its purine base attached to a ribose sugar, which is further linked to a trihydrogen diphosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine. These reactions involve cyclization, amination, and oxidation steps to form the purine ring structure.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosylation reaction. This step requires the activation of the ribose sugar, often using a protecting group strategy to ensure selective reaction.
Phosphorylation: The final step involves the phosphorylation of the ribose-purine compound to introduce the trihydrogen diphosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the structure and purity of the compound.
化学反应分析
Types of Reactions
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine base or the ribose sugar.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, modified nucleosides, and other purine analogs.
科学研究应用
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleoside analogs.
Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
作用机制
The mechanism of action of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA and RNA Polymerases: By acting as a chain terminator, it prevents the elongation of nucleic acid chains.
Induce Mutations: The compound can cause mutations in the genetic material, leading to cell death or malfunction.
Interfere with Metabolic Pathways: It can disrupt various metabolic pathways involved in nucleic acid synthesis and repair.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with different functional groups.
Guanosine Triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Cytidine Triphosphate (CTP): A nucleotide used in the synthesis of RNA.
Uniqueness
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate is unique due to its specific structure and the presence of the trihydrogen diphosphate group, which imparts distinct chemical and biological properties. Its ability to act as a nucleoside analog makes it valuable in research and therapeutic applications.
属性
分子式 |
C10H17N5O11P2 |
|---|---|
分子量 |
445.22 g/mol |
IUPAC 名称 |
[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-purin-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O11P2/c11-8-5-9(15(3-13-8)25-28(22,23)26-27(19,20)21)14(2-12-5)10-7(18)6(17)4(1-16)24-10/h2-4,6-7,9-10,16-18H,1,11H2,(H,22,23)(H2,19,20,21)/t4-,6-,7-,9?,10-/m1/s1 |
InChI 键 |
BNQQEQJZWPJPBO-AFPKLJJXSA-N |
手性 SMILES |
C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)N |
规范 SMILES |
C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)



![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)
